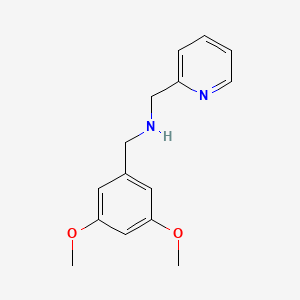
4-(3,3-diphenylpropanoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-diphenylpropanoyl)morpholine, also known as DPM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has a phenylpropanoyl group attached to the nitrogen atom. DPM has been found to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Applications De Recherche Scientifique
4-(3,3-diphenylpropanoyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 4-(3,3-diphenylpropanoyl)morpholine has also been reported to have anticonvulsant activity in animal models of epilepsy. In addition, 4-(3,3-diphenylpropanoyl)morpholine has been investigated for its potential use as a radioprotective agent in cancer therapy.
Mécanisme D'action
The exact mechanism of action of 4-(3,3-diphenylpropanoyl)morpholine is not fully understood. However, it has been proposed that 4-(3,3-diphenylpropanoyl)morpholine may exert its biological effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 4-(3,3-diphenylpropanoyl)morpholine has also been shown to modulate the activity of ion channels in the nervous system, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
4-(3,3-diphenylpropanoyl)morpholine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. 4-(3,3-diphenylpropanoyl)morpholine has also been reported to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins. In addition, 4-(3,3-diphenylpropanoyl)morpholine has been found to increase the levels of GABA, a neurotransmitter that has inhibitory effects in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,3-diphenylpropanoyl)morpholine has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 4-(3,3-diphenylpropanoyl)morpholine is also relatively non-toxic and has been found to have a low incidence of side effects. However, 4-(3,3-diphenylpropanoyl)morpholine has some limitations for research. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, 4-(3,3-diphenylpropanoyl)morpholine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Orientations Futures
There are several future directions for research on 4-(3,3-diphenylpropanoyl)morpholine. One area of interest is the development of novel analogs of 4-(3,3-diphenylpropanoyl)morpholine that may have improved pharmacological properties. Another area of research is the investigation of the molecular targets of 4-(3,3-diphenylpropanoyl)morpholine, which may provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(3,3-diphenylpropanoyl)morpholine in human clinical trials.
Conclusion:
In conclusion, 4-(3,3-diphenylpropanoyl)morpholine is a chemical compound that has been widely used in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 4-(3,3-diphenylpropanoyl)morpholine has several advantages for laboratory experiments, but also has some limitations for research. There are several future directions for research on 4-(3,3-diphenylpropanoyl)morpholine, including the development of novel analogs and the investigation of its molecular targets.
Méthodes De Synthèse
The synthesis of 4-(3,3-diphenylpropanoyl)morpholine involves the reaction of morpholine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 4-(3,3-diphenylpropanoyl)morpholine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(20-11-13-22-14-12-20)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJLZJJQFTUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-3,3-diphenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)
![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)




![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)


![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)